7-Fluoro-1,6-naphthyridine-2-carboxylic acid
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Overview
Description
7-Fluoro-1,6-naphthyridine-2-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a fluorine atom at the 7th position and a carboxylic acid group at the 2nd position on the naphthyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1,6-naphthyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine core
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-1,6-naphthyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
7-Fluoro-1,6-naphthyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 7-Fluoro-1,6-naphthyridine-2-carboxylic acid involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This leads to the disruption of bacterial cell division and ultimately cell death . The anticancer activity is attributed to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
1,5-Naphthyridine: Another naphthyridine derivative with different substitution patterns.
1,8-Naphthyridine: Known for its use in the synthesis of various pharmaceuticals.
Quinolines: Structurally similar but with different nitrogen atom positions.
Uniqueness: 7-Fluoro-1,6-naphthyridine-2-carboxylic acid is unique due to the presence of the fluorine atom, which enhances its biological activity and stability. The specific substitution pattern also allows for selective interactions with molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C9H5FN2O2 |
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Molecular Weight |
192.15 g/mol |
IUPAC Name |
7-fluoro-1,6-naphthyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H5FN2O2/c10-8-3-7-5(4-11-8)1-2-6(12-7)9(13)14/h1-4H,(H,13,14) |
InChI Key |
JRHQAWIMDHKEJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=CC(=NC=C21)F)C(=O)O |
Origin of Product |
United States |
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